molecular formula C13H20Br2N4OS B1604004 2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide CAS No. 6309-04-2

2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide

Cat. No.: B1604004
CAS No.: 6309-04-2
M. Wt: 440.2 g/mol
InChI Key: AAUOCCXBCNFAEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide is a quaternary ammonium salt featuring:

  • A pyrimidine ring with a 4-amino and 2-ethyl substitution.
  • A thiazolium ring substituted with a methyl group at position 4 and an ethanol group at position 3.
  • Bromide and hydrobromide counterions.

Structurally, it is analogous to thiamine (vitamin B1) but differs in the pyrimidine substituent (ethyl vs. methyl) and counterion (bromide vs. chloride) .

Properties

IUPAC Name

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4OS.2BrH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUOCCXBCNFAEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20637130
Record name 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-04-2
Record name NSC41798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol; bromide; hydrobromide is a derivative of thiamine (Vitamin B1), which plays a crucial role in various biological processes. This article aims to provide a comprehensive examination of its biological activity, mechanisms, and relevant research findings.

Molecular Formula: C13H20BrN4OS
Molecular Weight: 440.20 g/mol
CAS Number: 6309-04-2

This compound features a thiazolium ring and a pyrimidine moiety, which are significant for its biological interactions. The presence of bromide and hydrobromide forms indicates its ionic nature, enhancing solubility and bioavailability in biological systems.

The biological activity of this compound is primarily linked to its role as a thiamine analog . Thiamine is essential for carbohydrate metabolism and energy production. It acts as a cofactor for several enzymes involved in metabolic pathways:

  • Glycolysis : Thiamine plays a role in converting glucose into energy.
  • Krebs Cycle : It is crucial for the decarboxylation of alpha-keto acids, facilitating energy production.
  • Pentose Phosphate Pathway : Thiamine is involved in generating NADPH and ribose sugars for nucleotide synthesis.

The active form of thiamine, thiamine pyrophosphate (TPP), is produced through phosphorylation by thiamine diphosphokinase. TPP interacts with various enzymes, enhancing their catalytic efficiency in metabolic reactions .

1. Antioxidant Properties

Research has indicated that thiamine and its derivatives exhibit antioxidant properties, reducing oxidative stress in cells. This is particularly important in protecting neuronal tissues from damage associated with conditions like Alzheimer’s disease .

2. Neuroprotective Effects

Thiamine deficiency is linked to neurological disorders such as Wernicke-Korsakoff syndrome. The compound's ability to mimic thiamine suggests it may provide neuroprotective effects by supporting metabolic processes in neurons .

3. Role in Plant Health

Interestingly, studies have shown that thiamine derivatives can enhance plant health by improving crop yield and resilience against stressors such as drought and pathogens . This highlights the compound's versatility beyond human health.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in neuronal cells
NeuroprotectiveSupports metabolic processes in neurons
Plant HealthEnhances crop resilience against environmental stress

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that supplementation with thiamine and its analogs improved cognitive function and reduced neurodegeneration markers associated with Alzheimer's disease. The results indicated increased levels of TPP in the brain, correlating with enhanced synaptic function and reduced oxidative damage .

Scientific Research Applications

The compound 2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide, also known as 3-((4-amino-2-ethylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium, is a compound with the molecular formula C13H19N4OS . Information regarding specific applications, comprehensive data tables, and well-documented case studies for this compound is limited in the provided search results. However, the search results do provide some insight into its role as an impurity related to thiamine and its potential research applications.

Synonyms and Identifiers:

  • CAS Number: 6309-04-2
  • Other names: 3-((4-amino-2-ethylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium (Vitamin Impurity)

Role as a Thiamine Impurity:
This compound is identified as an impurity related to thiamine . Thiamine, also known as Vitamin B1, is an essential micronutrient for humans and animals . Thiamine mononitrate is used in nutritional supplements, sports nutrition, protein shakes, and the pharmaceutical field . It may benefit individuals with poor nutritional intake, those older than 55, pregnant or breastfeeding women, recent surgery patients, and those with liver disease .

Research Use:
The compound is available for purchase for research purposes . It is offered by chemical suppliers in various quantities .

Chemical Properties:

  • Molecular Weight: 279.381
  • Molecular Formula: C13H19N4OS
  • Form: Solid
  • Color: White to off-white

Related Compounds:

  • Thiamine (Vitamin B1): Thiamine is composed of pyrimidine and thiazolium heterocycles linked by a methylene bridge .
  • Thiamine Mononitrate: Thiamine mononitrates are compounds containing a thiamine moiety .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Differences
Compound Name Pyrimidine Substituent Thiazolium Substituent Counterion Key References
Target Compound 2-Ethyl, 4-amino 4-Methyl, 5-ethanol Br⁻, HBr Synthesized analog
Thiamine (Vitamin B1) 2-Methyl, 4-amino 4-Methyl, 5-ethanol Cl⁻, HCl
Thiamine pyrophosphate 2-Methyl, 4-amino 4-Methyl, 5-ethyl phosphate Diphosphate
5-((2-Aminothiazol-5-yl)(phenyl)methyl)pyrimidinones Varied aryl groups 2-Aminothiazole None

Key Observations :

  • Ethyl vs.
  • Counterion Effects : Bromide salts (target) vs. chloride (thiamine) could influence solubility; bromide’s larger ionic radius may reduce lattice energy, increasing solubility in polar solvents .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Melting Point (°C) Solubility Molecular Weight (g/mol) References
Target Compound Not reported Likely polar solvents ~420 (estimated)
Thiamine HCl 248–250 (decomp.) Water-soluble 337.27
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)pyrimidinone 206–208 Ethanol, DMSO ~390 (HRMS data)
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives 242–255 DMF, methanol 350–450

Key Observations :

  • Thiamine derivatives typically exhibit high melting points (>200°C) due to ionic character and crystallinity .
  • The target compound’s solubility profile is expected to align with thiamine’s but may show improved organic solvent compatibility due to the ethyl group .

Key Observations :

  • The target compound’s synthesis may mirror thiamine’s, utilizing bromine sources (e.g., HBr) for quaternization .
  • Catalyst-free aqueous ethanol methods (–2) are scalable and eco-friendly alternatives for analogs .

Key Observations :

  • The ethyl substitution in the target compound may disrupt binding to thiamine-dependent enzymes (e.g., transketolase), reducing cofactor activity compared to thiamine .

Preparation Methods

Synthesis of the Pyrimidine Precursor

  • Starting Material: 4-amino-2-ethylpyrimidine
  • The pyrimidine ring is functionalized at the 5-position with a bromomethyl group to generate 4-amino-2-ethyl-5-bromomethylpyrimidine hydrobromide.
  • This intermediate is typically obtained by bromomethylation reactions using formaldehyde and hydrobromic acid or related reagents under controlled acidic conditions.

Preparation of the Thiazolium Intermediate

  • The thiazolium ring is constructed or obtained as 4-methyl-1,3-thiazol-3-ium-5-yl ethanol or its derivatives.
  • The 2-hydroxyethyl substituent at the 5-position is introduced either by direct substitution or via ring closure reactions involving appropriate precursors such as 2-bromoethanol derivatives.

Coupling of Pyrimidine and Thiazolium Moieties

  • The key step involves nucleophilic substitution where the bromomethyl group on the pyrimidine reacts with the thiazolium intermediate to form the methylene bridge linking the two heterocycles.
  • This reaction is typically conducted in polar solvents under mild heating to favor coupling without decomposition.
  • The resulting product is the thiazolium salt bearing the pyrimidine substituent.

Formation of Bromide and Hydrobromide Salts

  • The final compound is isolated as a bromide and hydrobromide salt to enhance stability and solubility.
  • This salt formation is achieved by treatment with hydrobromic acid or bromide salts in aqueous or alcoholic media, followed by crystallization.

Typical Reaction Scheme Summary

Step Reaction Description Key Reagents/Conditions Product/Intermediate
1 Bromomethylation of 4-amino-2-ethylpyrimidine Formaldehyde, HBr, acidic medium 4-amino-2-ethyl-5-bromomethylpyrimidine hydrobromide
2 Preparation of 4-methyl-1,3-thiazol-3-ium-5-yl ethanol Thiazole precursors, 2-bromoethanol Thiazolium ethanol intermediate
3 Nucleophilic substitution coupling Pyrimidine bromide + thiazolium intermediate, polar solvent, heat Coupled thiazolium-pyrimidine compound
4 Salt formation Hydrobromic acid or bromide salts Bromide/hydrobromide salt of final compound

Research Findings and Optimization Notes

  • Purity and Yield: The coupling step is critical for yield and purity. Optimizing solvent polarity and temperature can reduce side reactions such as over-alkylation or decomposition.
  • Salt Stability: The hydrobromide salt form provides enhanced stability compared to free base or other salt forms, which is important for pharmaceutical applications.
  • Impurity Profile: Impurities often include unreacted pyrimidine bromide or thiazolium intermediates. Purification typically involves recrystallization or chromatographic techniques.
  • Scale-Up Considerations: The bromomethylation step requires careful control of reaction conditions to avoid hazardous byproducts; thus, scale-up demands stringent process safety measures.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Comments
Bromomethylation temperature 0–25 °C Low temperature to control reaction
Solvent for coupling Polar aprotic solvents (e.g., DMF) Enhances nucleophilicity
Reaction time 2–6 hours Monitored to optimize yield
Salt formation medium Aqueous hydrobromic acid Ensures complete protonation
Purification method Recrystallization from ethanol-water Removes inorganic salts and impurities

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?

Answer:
The compound can be synthesized via Hantzsch thiazole cyclization , where a pyrimidine-thiol precursor reacts with α-bromo ketones in refluxing ethanol/water (4:1 v/v) . Key steps include:

  • Cyclocondensation : Monitor reaction completion via TLC (hexane:EtOAc 1:1) .
  • Counterion exchange : Replace chloride with bromide using HBr/EtOH .
  • Purity validation :
    • HPLC : ≥95% purity with C18 column (acetonitrile:0.1% TFA gradient) .
    • Melting point : Compare with literature values (e.g., 206–208°C for analogous thiazolium salts ).
    • HRMS : Confirm [M + H]+ with <2 ppm error .

Advanced: How can reaction conditions be optimized to improve thiazole ring formation yields?

Answer:
Use Design of Experiments (DoE) to test variables:

  • Solvent : Aqueous ethanol (80°C) achieves 70–85% yield for analogous structures . DMF may enhance solubility but requires anhydrous conditions .
  • Catalyst : Catalyst-free systems reduce side products, but KBr additives improve bromide incorporation .
  • In situ monitoring : Track C=S bond disappearance (IR: 1150 cm⁻¹) or use LC-MS for intermediate detection .

Basic: What spectroscopic techniques are critical for characterization, and what key markers indicate structural integrity?

Answer:

  • 1H NMR :
    • Thiazol-3-ium proton: δ 8.9–9.2 ppm (singlet) .
    • Pyrimidine C4-NH2: δ 6.2–6.5 ppm (broad singlet) .
  • 13C NMR : Thiazole C2 at δ 145–148 ppm (counterion effects) .
  • IR : N-H stretches (3350–3250 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹) .
  • HRMS : Exact mass confirmation ([M]+) to rule out regioisomers .

Advanced: How should researchers resolve discrepancies between experimental and theoretical 13C NMR shifts?

Answer:

  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict shifts. For example, pyrimidine C4 may show a 5 ppm downfield shift due to hydrogen bonding .
  • Solvent effects : DMSO-d6 causes upfield shifts (~3 ppm) for aromatic protons vs. CDCl3 .
  • Dynamic effects : Consider tautomerism (e.g., thiazole vs. thiazolium forms) via variable-temperature NMR .

Basic: What in vitro models are suitable for initial antihistaminic activity screening?

Answer:

  • Guinea pig ileum contraction assay : Measure IC50 against histamine-induced contractions (positive control: diphenhydramine) .
  • Passive cutaneous anaphylaxis (PCA) : Assess vascular permeability in rats using Evans blue dye .
  • H1 receptor binding : Radioligand displacement with 3H-mepyramine (Ki <50 nM indicates potency) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Answer:

  • Pyrimidine modifications : Introduce electron-withdrawing groups (4-F, 4-CF3) to reduce CYP3A4 oxidation .
  • Ethanol moiety replacement : Trifluoroethyl or cyclopropylmethanol groups enhance microsomal stability (t1/2 >120 min vs. 45 min for parent) .
  • Pharmacokinetic profiling : Use hepatic microsomes (human/rat) to assess clearance rates and identify metabolically labile sites .

Basic: How should researchers validate the bromide/hydrobromide counterion ratio?

Answer:

  • Ion chromatography : Quantify Br⁻ using a Dionex AS23 column (eluent: Na2CO3/NaHCO3) .
  • Elemental analysis : Match experimental vs. theoretical Br% (e.g., 18.2% for hydrobromide salts) .
  • NMR titration : Integrate H2O/D2O peaks to assess hygroscopicity and counterion stability .

Advanced: What computational tools predict the compound’s binding mode to histamine receptors?

Answer:

  • Molecular docking (AutoDock Vina) : Use H1 receptor crystal structures (PDB: 3RZE) to identify key interactions (e.g., Lys191 hydrogen bonding with pyrimidine NH2) .
  • Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable docking .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Basic: What stability-indicating assays are recommended for long-term storage studies?

Answer:

  • Forced degradation : Expose to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 14 days .
  • HPLC-DAD : Monitor degradation products (e.g., pyrimidine hydrolysis peaks at 4.2 min) .
  • XPRD : Confirm crystallinity loss if amorphous content exceeds 5% after storage .

Advanced: How can researchers address low reproducibility in biological assays?

Answer:

  • Standardize cell lines : Use HEK293-H1 cells with stable receptor expression (≥90% viability) .
  • Control for counterion variability : Pre-treat compounds with Chelex resin to remove trace metals .
  • Blinded data analysis : Implement third-party validation of IC50 values to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide
Reactant of Route 2
2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.